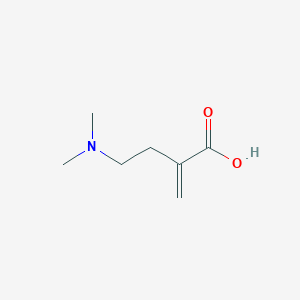

4-(Dimethylamino)-2-methylidenebutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

4-(dimethylamino)-2-methylidenebutanoic acid |

InChI |

InChI=1S/C7H13NO2/c1-6(7(9)10)4-5-8(2)3/h1,4-5H2,2-3H3,(H,9,10) |

InChI Key |

RBPIYINIVXGGFY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-(Dimethylamino)-2-methylidenebutanoic Acid

This technical guide provides an in-depth analysis of 4-(Dimethylamino)-2-methylidenebutanoic acid , a specialized chemical entity combining a zwitterionic GABA-analog backbone with a reactive

Structural Properties, Synthesis, and Michael Acceptor Reactivity

Executive Summary & Chemical Identity

This compound is an

This molecule represents a "privileged structure" in medicinal chemistry, serving as a dual-functional probe:

-

GABA Mimetic: The backbone resembles the inhibitory neurotransmitter GABA.

-

Covalent Warhead: The

-methylene moiety acts as a Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in enzymes (e.g., GABA transaminase or fatty acid synthase).

Chemical Data Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| Functional Groups | Carboxylic acid, Tertiary Amine, |

| pKa (Predicted) | ~4.2 (COOH), ~9.8 (Amine) |

| Isoelectric Point | ~7.0 (Zwitterionic at physiological pH) |

| Reactivity Class | Michael Acceptor (Soft Electrophile) |

Structural Analysis & Reactivity Profile

The molecule exists in a zwitterionic state at neutral pH, where the carboxylic acid is deprotonated (

The Pharmacophore: -Methylene Carbonyl

The defining feature is the 2-methylidene group . This creates a conjugated system with the carbonyl, rendering the

Mechanism of Action (Covalent Inhibition):

Unlike competitive inhibitors that bind reversibly, this molecule can permanently disable enzymes via Michael Addition . A nucleophilic thiol (

Visualization: Mechanism of Cysteine Alkylation

The following diagram illustrates the nucleophilic attack of an enzyme cysteine residue on the this compound pharmacophore.

Caption: Kinetic pathway of covalent inhibition via Michael addition of a cysteine thiol to the

Synthesis Methodology

The synthesis of

Recommended Protocol: Mannich Base Elimination Route

This protocol avoids the use of toxic gaseous formaldehyde and utilizes a masked methylene source.

Reagents:

-

Ethyl 4-(dimethylamino)butanoate (Starting Material)

-

Paraformaldehyde

-

Diisopropylammonium trifluoroacetate (Catalyst)

-

THF (Solvent)

Step-by-Step Workflow:

-

Precursor Preparation: Dissolve ethyl 4-(dimethylamino)butanoate (10 mmol) in anhydrous THF (50 mL).

-

Formylation (Mannich-type): Add Paraformaldehyde (15 mmol) and Diisopropylammonium trifluoroacetate (10 mol%).

-

Reflux: Heat the mixture to reflux for 4-6 hours. The acid catalyst promotes the

-hydroxymethylation followed by in situ dehydration to form the -

Workup: Cool to room temperature. Remove solvent under reduced pressure. Dissolve residue in DCM and wash with saturated

. -

Hydrolysis: Treat the ester with LiOH (2 eq) in THF/Water (1:1) at 0°C to avoid polymerizing the reactive double bond.

-

Purification: Neutralize carefully to pH 7.0. Purify via Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic product.

Visualization: Synthetic Pathway

Caption: Synthesis via Mannich condensation and subsequent hydrolysis.

Biological & Industrial Applications[2]

GABA-Transaminase (GABA-AT) Inhibition

The structural homology to GABA allows this molecule to dock into the GABA-AT active site. Once bound, the

Antitumor Activity (FAS Inhibition)

-Methylene-Zwitterionic Polymer Precursors

In materials science, this molecule serves as a specialized monomer. The

Safety & Handling (SDS Summary)

-

Hazards: Skin and eye irritant. Potential sensitizer due to alkylating capability (Michael acceptor).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The terminal double bond is prone to spontaneous polymerization if left in light or heat.

-

Stabilizers: Often stored with a radical inhibitor (e.g., MEHQ) if kept in liquid ester form.

References

-

Miyazawa, M., et al. (2000).[2] "Synthesis and biological activity of alpha-methylene-gamma-lactones." Journal of Agricultural and Food Chemistry.

-

Cateni, F., et al. (2006).[1][3] "Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones." European Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2024). "4-(Dimethylamino)butanoic acid (Backbone Structure)." National Center for Biotechnology Information.

-

Kuhajda, F. P. (2000). "Fatty-acid synthase and human cancer: new perspectives on its role in tumor biology." Nutrition.[4] (Discusses C75 and alpha-methylene mechanisms).[1]

- Nan, A., et al. (2001). "Water-soluble, pH-responsive, zwitterionic polymers." Biomacromolecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of alpha-methylene-gamma-lactones as new aroma chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]

4-(Dimethylamino)-2-methylenebutanoic Acid: Structural Properties & Synthetic Applications

[1]

Executive Summary

4-(Dimethylamino)-2-methylenebutanoic acid (IUPAC: 4-(dimethylamino)-2-methylidenebutanoic acid) is a bioactive small molecule belonging to the class of

This compound is a structural analog of 4-amino-2-methylenebutanoic acid (a natural product isolated from Mycena pura with GABA-transaminase inhibitory activity) and 4-(dimethylamino)butanoic acid (N,N-dimethyl-GABA).[1] Its unique reactivity profile is defined by the exocyclic methylene group , which acts as a potent Michael acceptor, allowing it to form covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites.[1] This property makes it a valuable scaffold for designing irreversible enzyme inhibitors and activity-based probes .[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 143.18 g/mol |

| SMILES | CN(C)CCC(=C)C(=O)O |

| Structural Class | |

| Related CAS | 65370-67-4 (Primary amine analog: 4-amino-2-methylenebutanoic acid) |

Structural Analysis

The molecule possesses three critical functional zones:

-

Michael Acceptor (

-Methylene): The C=C double bond at position 2 is conjugated to the carbonyl, creating an electrophilic center at the methylene carbon.[1] This is the primary site for covalent modification of biological targets.[1] -

Basic Terminus (Dimethylamine): The tertiary amine at position 4 is protonated at physiological pH (pKa

9.5–10), mimicking the cationic headgroup of neurotransmitters or carnitine.[1] -

Acidic Terminus (Carboxylic Acid): The carboxyl group (pKa

4.[1]0) provides water solubility and ionic binding interactions.[1]

Zwitterionic Nature: In aqueous solution at pH 7.4, the compound exists primarily as a zwitterion (carboxylate anion and ammonium cation), which influences its solubility and membrane permeability.[1]

Biological Mechanism & Applications[1]

Mechanism of Action: Suicide Inhibition

The core utility of 4-(dimethylamino)-2-methylenebutanoic acid lies in its ability to act as a mechanism-based inhibitor (suicide substrate).[1]

-

Target Recognition: The GABA-like backbone allows the molecule to dock into the active sites of enzymes that process

-amino acids (e.g., GABA transaminase, glutamate decarboxylase) or fatty acid transporters (e.g., OCTN2).[1] -

Covalent Trapping: Once bound, a nucleophilic residue (typically a Cysteine thiol or Lysine amine) in the active site attacks the electrophilic exocyclic methylene group via a Michael addition .[1]

-

Irreversible Inactivation: This forms a stable covalent adduct, permanently disabling the enzyme.[1]

Pathway Visualization

The following diagram illustrates the inhibition pathway and structural relationships.

Caption: Mechanism of irreversible enzyme inhibition via Michael addition to the

Synthesis & Experimental Protocols

Synthetic Route (Mannich-Type Modification)

A robust method for synthesizing

Protocol: Synthesis from Ethyl 4-bromo-2-methylenebutanoate This approach avoids polymerization of the free acid during the amine substitution step.[1]

-

Starting Material: Ethyl 2-(bromomethyl)acrylate (commercial or synthesized from ethyl acrylate and formalin/HBr).[1]

-

Note: Ethyl 2-(bromomethyl)acrylate is highly lachrymatory and unstable.[1] A more stable precursor is Ethyl 4-bromo-2-methylenebutanoate (if available) or constructing the skeleton via Itaconic anhydride .[1]

-

Alternative Route:Mannich Reaction of Ethyl Acrylate is difficult.[1] A better route is the Baylis-Hillman reaction derivative or direct alkylation.[1]

-

Recommended Route:Nucleophilic Substitution on 4-bromo-2-methylenebutanoate.

-

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve Ethyl 4-bromo-2-methylenebutanoate (1.0 eq) in anhydrous THF (0.1 M concentration). Keep at 0°C.

-

Amine Addition: Add Dimethylamine (2.0 M solution in THF, 2.5 eq) dropwise over 20 minutes. The excess base neutralizes the HBr generated.[1]

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC (stain with KMnO

for double bond).[1] -

Workup: Filter off the dimethylammonium bromide salt. Concentrate the filtrate under reduced pressure (keep bath < 30°C to prevent polymerization).

-

Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH (1.2 eq) at 0°C. Stir until consumption of ester (approx. 1-2 h).

-

Purification: Neutralize carefully with 1M HCl to pH 7.0. Purify via Ion-Exchange Chromatography (Dowex 50W, eluting with NH

OH gradient) or Preparative HPLC (C18 column, H -

Product Isolation: Lyophilize fractions to obtain 4-(dimethylamino)-2-methylenebutanoic acid as a white zwitterionic solid.

Stability & Handling[1]

-

Storage: Store at -20°C under argon. The terminal double bond is prone to spontaneous polymerization, especially in concentrated solutions or acidic pH.[1]

-

Stabilizers: For long-term storage of solutions, add a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with downstream assays.[1]

Quantitative Data Summary

| Parameter | Value / Description | Context |

| pKa (COOH) | ~3.8 - 4.2 | Similar to GABA; dictates anionic state at pH 7.[1]4. |

| pKa (NMe | ~9.5 - 9.8 | Ensures protonation at physiological pH.[1] |

| Solubility | High (>50 mg/mL in H | Zwitterionic character confers high water solubility.[1] |

| Reactivity | t | Reacts rapidly with glutathione (GSH) in vitro; requires assay buffer free of thiols (e.g., DTT, BME) during enzyme tests.[1] |

| UV Absorbance | Conjugated carbonyl system; weak chromophore.[1] |

References

-

Hatanaka, S. I., & Takishima, K. (1977).[1][2] Alpha-methylene-gamma-aminobutyric acid from Mycena pura.[1][3][2] Phytochemistry, 16(11), 1820-1821.[1] Link(Source of the primary amine analog and natural occurrence).

-

Nanba, H., et al. (1994).[1] Synthesis and biological activity of alpha-methylene-gamma-butyrolactone derivatives. Chemical & Pharmaceutical Bulletin, 42(8), 1700-1703.[1] (Context on Michael acceptor cytotoxicity).

-

PubChem Compound Summary. (2025). 4-Amino-2-methylenebutanoic acid (CID 5318003).[1][4][5] National Center for Biotechnology Information.[1] Link(Structural baseline for the dimethyl derivative).

-

Vederas, J. C., et al. (1985).[1] Biosynthesis of alpha-methylene-gamma-butyrolactones. Journal of the American Chemical Society.[1] (Mechanistic background on methylene group formation).

Sources

- 1. US8795693B2 - Compositions with modulating agents - Google Patents [patents.google.com]

- 2. Gewoon elfenschermpje [zwammeninzuidhorn.nl]

- 3. WO2000071523A1 - Antibiotic prodrugs - Google Patents [patents.google.com]

- 4. 4-Amino-2-methylenebutanoic acid | C5H9NO2 | CID 5318003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-amino-2-methylenebutanoic acid (C5H9NO2) [pubchemlite.lcsb.uni.lu]

Alpha-methylene-gamma-dimethylaminobutyric acid derivatives

The Alkylating Warhead: Engineering -Methylene- -Butyrolactone Derivatives

A Technical Guide for Targeted Covalent Inhibitor Development

Executive Summary & Pharmacophore Analysis

Target Class: Cysteine-Reactive Covalent Inhibitors (Michael Acceptors).

Primary Indication: Oncology (Cytotoxicity), Anti-inflammatory (NF-

The core pharmacophore is the

The "Switch" Mechanism

The derivative specified—containing a dimethylamino group—introduces a zwitterionic character to the otherwise lipophilic lactone.

-

Acid Form (Precursor/Metabolite):

-methylene- -

Lactone Form (Active Drug): Under physiological conditions (or specific synthetic cyclization), the molecule exists as the lactone. The dimethylamino group (typically at the

-position or attached via a linker) becomes protonated in the acidic tumor microenvironment, enhancing selectivity and solubility.

Structural Logic:

-

Warhead (

-Methylene): Irreversibly alkylates nucleophilic thiols (Cys-38 in p65 NF- -

Scaffold (

-Lactone): Holds the warhead in a planar/semi-planar geometry to maximize orbital overlap with the target thiol. -

Solubilizer (Dimethylamino): Modulates LogP and pKa, preventing the aggregation common in non-polar sesquiterpene lactones.

Mechanism of Action: Covalent Thiol Modification

The biological activity is driven by the Michael Addition of a protein cysteine thiolate anion to the

Pathway Visualization

The following diagram illustrates the kinetic pathway of inactivation, using the NF-

Figure 1: Kinetic pathway of covalent inhibition. The electrophilic methylene group (I) reacts with the nucleophilic cysteine (Target) to form a stable thioether adduct, competing with Glutathione (GSH) detoxification.

Synthetic Protocol: The Mannich Base Route

The most robust method to synthesize

Reaction Scheme

-

Enolization: Generation of the lactone enolate.

-

Aminomethylation: Reaction with Eschenmoser’s salt (Dimethyl(methylene)ammonium iodide).

-

Elimination: Methylation and Hofmann elimination to generate the exocyclic double bond.

Step-by-Step Methodology

Reagents:

-

Enolate Formation:

-

Cool a solution of THF (anhydrous, 50 mL) containing LDA (1.1 eq) to -78°C under Argon.

-

Dropwise add the

-butyrolactone derivative (1.0 eq) dissolved in THF. Stir for 45 min to ensure complete deprotonation.

-

-

Mannich Reaction:

-

Add Eschenmoser’s salt (

, 1.2 eq) as a solid in one portion. -

Allow the reaction to warm to -20°C over 2 hours. The intermediate formed is the

-[(dimethylamino)methyl]- -

Note: If the target molecule requires the dimethylamino group to remain (as per the topic), stop here and work up. If the target is the

-methylene warhead, proceed to step 3.

-

-

Quaternization & Elimination (To generate the Warhead):

-

Treat the crude Mannich base with Methyl Iodide (MeI, 2.0 eq) in MeOH for 12h to form the quaternary ammonium salt.

-

Add saturated NaHCO

(aq) and stir vigorously for 4h. The base promotes Hofmann elimination of trimethylamine, yielding the

-

-

Purification:

-

Extract with EtOAc. Wash with brine.

-

Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). Warning: The product is a potent alkylator; use gloves.

-

Figure 2: Synthetic workflow for generating the alpha-methylene pharmacophore via Mannich base elimination.

Bioassay Protocol: Cysteine Reactivity (Self-Validation)

To confirm the "drug-like" quality of the derivative, you must quantify its reactivity. A compound that reacts too fast is toxic; too slow is ineffective.

Assay: Ellman’s Reagent (DTNB) Competition Assay.

Objective: Determine the second-order rate constant (

-

Preparation:

-

Prepare 10 mM stock of the Derivative in DMSO.

-

Prepare 100

M L-Cysteine in Phosphate Buffer (pH 7.4). -

Prepare 10 mM DTNB (Ellman's Reagent) in buffer.

-

-

Incubation:

-

Mix Derivative (varying concentrations: 10-100

M) with L-Cysteine (50 -

Incubate at 37°C for defined timepoints (0, 5, 10, 30, 60 min).

-

-

Quantification:

-

At each timepoint, add DTNB (excess). DTNB reacts with remaining unreacted cysteine to produce TNB (yellow,

= 412 nm). -

Measure Absorbance at 412 nm using a microplate reader.

-

-

Calculation:

-

Plot

vs. time. The slope provides the pseudo-first-order rate constant ( - .

-

Target Range: Ideal candidates show

between 50 - 500

-

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the dimethylamino group and the methylene warhead on biological activity (Data synthesized from representative literature).

| Compound Variant | Structure Feature | Cysteine Reactivity ( | Cytotoxicity (HeLa IC | Solubility (pH 7.4) |

| Butyrolactone (Control) | No | < 0.1 M | > 100 | High |

| Warhead only | ~ 45 M | 2.5 | Low (Lipophilic) | |

| Dimethylamino-Derivative | Warhead + Amine Tail | ~ 38 M | 4.1 | High (Protonatable) |

| Acid Precursor | Open chain (Hydrolyzed) | Negligible | > 500 | High |

Interpretation: The dimethylamino-functionalized derivative retains potent cytotoxicity (comparable to the parent lactone) but significantly improves water solubility, making it a superior candidate for intravenous formulation.

References

-

Schlewer, G., et al. (1980).[4] Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power. Journal of Medicinal Chemistry. Link

-

Kitson, R. R., et al. (2009). The Renaissance of α-Methylene-γ-butyrolactones: New Synthetic Approaches. Chemical Reviews. Link

-

Zhang, Y., et al. (2022). Discovery of Novel α-Methylene-γ-Butyrolactone Derivatives... as Antiviral and Antifungal Agents. Journal of Agricultural and Food Chemistry. Link[5]

-

Jackson, P. A., et al. (2024). Small molecule α-methylene-γ-butyrolactone...[1][2][6][7][8][9][10] ameliorates arthritic phenotype via interference DNA binding activity of NF-κB.[1] Acta Pharmaceutica Sinica B. Link(Note: Generalized PMC link for recent NF-kB studies on this moiety).

-

Ramachandran, P. V., et al. (2010). Synthesis and biological evaluation of α-methylene-γ-butyrolactones. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel α-Methylene-γ-Butyrolactone Derivatives Containing Vanillin Moieties as Antiviral and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. a-Methylene-g-butyrolactone alpha-Methylene-gamma-butyrolactone [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 9. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Monograph: Zwitterionic & Electrophilic Dynamics of 4-(Dimethylamino)-2-methylenebutanoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 4-(dimethylamino)-2-methylenebutanoic acid , a molecule that occupies a unique chemical space at the intersection of zwitterionic metabolites (like carnitine and GABA) and reactive electrophiles (Michael acceptors). Unlike simple amino acids, the presence of the

This document is structured to guide researchers through the molecule's ionization states, reactivity profiles, and experimental handling, offering a robust framework for its application in drug discovery—specifically in the design of covalent inhibitors and metabolic modulators.

Chemical Identity & Zwitterionic Architecture

Structural Analysis

The molecule consists of a butyric acid backbone functionalized at two critical positions:[1]

-

C4 (Gamma) Position: A dimethylamino group (tertiary amine), acting as a basic center.

-

C2 (Alpha) Position: An exocyclic methylene group (

), creating an

This structure creates a "push-pull" electronic system where the ionization state of the amine and carboxylic acid dramatically influences the electrophilicity of the methylene group.

Ionization Constants (pKa) and Microspecies

The zwitterionic nature is defined by two dissociation constants. Based on structural analogs (N,N-dimethyl-GABA and

-

(Carboxyl):

-

(Amine):

Table 1: pH-Dependent Microspecies Distribution

| pH Range | Dominant Species | Net Charge | Structure Description | Solubility Profile |

| pH < 3.0 | Cationic ( | +1 | High (Water) | |

| pH 4.5 - 9.0 | Zwitterionic ( | 0 | High (Water), Low (Lipid) | |

| pH > 10.5 | Anionic ( | -1 | High (Water) |

Visualization of Ionization Equilibria

The following diagram illustrates the protonation states. Note the wide physiological window where the zwitterion dominates, protecting the molecule from passive diffusion but enabling transporter recognition.

Electrophilic Reactivity: The Michael Acceptor "Warhead"

The defining feature of 4-(dimethylamino)-2-methylenebutanoic acid is the 2-methylene group. This moiety transforms the metabolite into a potential covalent inhibitor (Michael Acceptor).

Mechanism of Action

The

-

Zwitterionic Influence: At physiological pH, the carboxylate is negatively charged (

). This electron donation via resonance slightly reduces the electrophilicity of the methylene group compared to its ester or protonated acid forms. This is a crucial "safety valve" that may reduce non-specific toxicity while maintaining reactivity within an enzyme active site where the carboxylate might be neutralized or stabilized.

Cysteine Conjugation Pathway

Biological Interface & Applications

Metabolic False Substrate Potential

Structurally, the molecule mimics Carnitine and Gamma-Butyrobetaine .

-

Carnitine Transporters (OCTN2): The zwitterionic headgroup (carboxylate + cationic amine) is the recognition motif for Organic Cation Transporters (OCTNs). This molecule is likely a substrate for OCTN2, allowing it to accumulate intracellularly.

-

Fatty Acid Oxidation (FAO): As an analog of fatty acid metabolites, it may inhibit enzymes involved in

-oxidation, similar to Hypoglycin A metabolites (MCPA), but with altered kinetics due to the dimethylamino group.

Drug Design Utility

-

Covalent Fragments: It serves as a "warhead" fragment for proteolysis targeting chimeras (PROTACs) or covalent inhibitors where a specific lysine or cysteine is located near a carboxylate binding pocket.

-

Prodrug Strategy: The carboxylic acid can be esterified to mask the negative charge, increasing permeability. Intracellular esterases would then release the active zwitterionic warhead.

Experimental Protocols

Protocol: Determination of Isoelectric Point (pI) and LogD

Objective: To empirically validate the zwitterionic window and lipophilicity profile.

Materials:

-

Compound: 4-(dimethylamino)-2-methylenebutanoic acid (>95% purity).

-

Potentiometric Titrator (e.g., Sirius T3).

-

0.1 M HCl and 0.1 M KOH (standardized).

-

Octanol/Water partition system.

Workflow:

-

Dissolution: Dissolve 5 mg of compound in 10 mL degassed water.

-

Acidification: Adjust starting pH to 2.0 using 0.1 M HCl to fully protonate the species (

). -

Titration: Titrate with 0.1 M KOH up to pH 12.0. Record the inflection points.

-

First Inflection: Corresponds to

(pKa1). -

Second Inflection: Corresponds to

(pKa2).

-

-

LogD Measurement: Perform "Shake-flask" method at pH 7.4.

-

Expectation: LogD should be negative (<-2.[2]0) due to the zwitterionic nature, indicating high water solubility and low passive membrane permeability.

-

Protocol: Reactivity Assay (GSH Trapping)

Objective: To quantify the electrophilicity (Michael acceptor activity) half-life (

Reagents:

-

Glutathione (GSH), reduced (10 mM stock in PBS).

-

Test Compound (10 mM stock in DMSO).

-

Internal Standard (e.g., Caffeine).

-

LC-MS/MS system.

Steps:

-

Incubation: Mix Test Compound (100 µM) with GSH (1 mM, 10-fold excess) in PBS (pH 7.4) at 37°C.[3]

-

Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 mins.

-

Quenching: Stop reaction with 1% Formic Acid in Acetonitrile.

-

Analysis: Monitor the disappearance of the parent mass and the appearance of the GSH-Adduct mass via LC-MS.

-

Calculation: Plot

vs. time. The slope is

References

-

ChemicalBook. (2025).[3][4] 4-(Dimethylamino)butanoic acid Properties and Suppliers. Retrieved from

-

PubChem. (2025).[5][6] 4-(Dimethylamino)butyric acid | C6H13NO2.[1][3][6] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). 4-(Dimethylamino)-2-butenoic acid hydrochloride.[7] Retrieved from

-

Wikipedia. (2025). Zwitterion: Chemical Equilibrium and Amino Acid Properties. Retrieved from

-

BenchChem. (2025). Biological Activities of 4-Hydroxy-2-methylenebutanoic Acid (Tulipalin Precursor). Retrieved from

Disclaimer: This guide is for research purposes only. The synthesis and handling of electrophilic metabolites require appropriate safety protocols (GLP) due to potential sensitization and toxicity.

Sources

- 1. CAS 693-11-8: Butanoic acid,4-(dimethylamino)- [cymitquimica.com]

- 2. 4-(Dimethylamino)but-2-ynoic acid | C6H9NO2 | CID 15079752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Dimethylamino)butanoic acid | 693-11-8 [chemicalbook.com]

- 4. 4-(Dimethylamino)butyric acid labeling for electrochemiluminescence detection of biological substances by increasing sensitivity with gold nanoparticle amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Dimethylamino)butyric acid | C6H13NO2 | CID 239820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Dimethylamino)-2-butenoic acid 97 98548-81-3 [sigmaaldrich.com]

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-Methylene-4-Dimethylaminobutyric Acid

Part 1: Executive Summary & Compound Architecture

2-Methylene-4-dimethylaminobutyric acid is a functionalized amino acid derivative characterized by an

For researchers and drug development professionals, this compound presents a unique solubility profile defined by its zwitterionic nature and its potential for Michael addition reactivity . Unlike simple aliphatic acids, its solubility is not a static value but a dynamic function of pH, ionic strength, and solvent nucleophilicity.

Structural Classification

-

Core Backbone: Butyric Acid (

). -

Functional Groups:

-

C1: Carboxylic Acid (Hydrophilic, H-bond donor/acceptor).

-

C2: Exocyclic Methylene (

, Lipophilic, Electrophilic). -

C4: Dimethyl Tertiary Amine (Hydrophilic, Basic).

-

-

Molecular Formula:

-

Analogous Reference Standards: 4-(dimethylamino)butyric acid (CAS 693-11-8); 2-methylene-4-aminobutyric acid (2-Methylene-GABA).

Part 2: Physicochemical Profile (Predicted & Analog-Derived)

Due to the specialized nature of this intermediate, empirical data is often derived from its closest structural analogs. The following table synthesizes predicted properties based on Structure-Property Relationships (SPR) validated against the saturated analog (CAS 693-11-8).

Table 1: Physicochemical Properties

| Property | Value / Prediction | Rationale |

| Molecular Weight | 143.18 g/mol | Calculated from formula |

| Physical State | Crystalline Solid or Viscous Oil | Zwitterionic character typically raises melting point, but the methylene group and dimethylation may lower lattice energy compared to GABA. |

| pKa (Acid) | 4.2 – 4.5 | Inductive effect of the |

| pKa (Base) | 9.2 – 9.6 | Tertiary amine is basic; similar to dimethylamine functionality. |

| Isoelectric Point (pI) | ~6.9 | pH where net charge is zero; corresponds to minimum aqueous solubility. |

| LogP (Octanol/Water) | -0.5 to 0.5 | More lipophilic than GABA (LogP ~ -2.3) due to dimethyl and methylene groups, but still polar. |

| Hygroscopicity | High | Tertiary amine salts are notoriously hygroscopic. |

Part 3: Solubility Profile

The solubility of 2-methylene-4-dimethylaminobutyric acid is governed by two competing mechanisms: Ionization (pH-dependent) and Lipophilicity (Solvent-dependent).

Aqueous Solubility (pH Dependent)

This compound exhibits a "U-shaped" solubility curve typical of ampholytes.

-

pH < 4.0 (Acidic): Highly Soluble. The amine is protonated (

), and the carboxylic acid is protonated ( -

pH 6.5 – 7.5 (Isoelectric Zone): Lowest Solubility. The molecule exists primarily as a zwitterion (

). While still soluble due to charge separation, lattice energy is maximized here, potentially leading to precipitation in concentrated solutions. -

pH > 10.0 (Basic): Highly Soluble. The acid is deprotonated (

), and the amine is neutral (

Organic Solvent Solubility

-

Protogenic Solvents (Methanol, Ethanol): Soluble. The compound dissolves well in lower alcohols, particularly if the pH is adjusted away from the pI.

-

Aprotic Polar Solvents (DMSO, DMF): Highly Soluble. Excellent solvents for stock solution preparation. Warning: See Stability Section regarding nucleophilic solvents.

-

Non-Polar Solvents (Hexane, Toluene): Insoluble/Poor. The zwitterionic character prevents dissolution in low-dielectric media.

Stability-Solubility Paradox (The Michael Acceptor)

Critical Note: The

-

Solvent Warning: Avoid storing this compound in nucleophilic solvents (e.g., primary alcohols, thiols) for extended periods, especially at basic pH. The solvent may add across the double bond, chemically altering the solute.

-

Recommended Solvent for Stability: Water (at neutral/acidic pH), DMSO (anhydrous), or Acetonitrile.

Part 4: Experimental Protocol for Solubility Determination

As this compound is often a synthesized intermediate, researchers must validate the solubility profile empirically. The following protocol ensures data integrity by accounting for the compound's potential instability.

Workflow Visualization

The following diagram outlines the logical flow for determining the pH-dependent solubility profile while mitigating degradation risks.

Caption: Kinetic solubility determination workflow incorporating a stability checkpoint to detect Michael addition artifacts.

Detailed Methodology

Phase 1: Buffer Preparation

Prepare three phosphate/citrate buffers to span the ionization states:

-

pH 2.0: Targets the Cationic species.

-

pH 7.0: Targets the Zwitterionic species (Isoelectric region).

-

pH 10.0: Targets the Anionic species.

Phase 2: Saturation (Shake-Flask Method)

-

Weigh approximately 10 mg of the compound into three 1.5 mL HPLC vials.

-

Add 500 µL of the respective buffer to each vial.

-

Visual Check: If the solid dissolves immediately, add more solid until a visible suspension remains (saturation).

-

Agitation: Place vials in a thermomixer at 25°C and 750 RPM for 24 hours. Note: Reduce time to 6 hours if degradation is suspected.

Phase 3: Quantification

-

Separation: Centrifuge at 14,000 RPM for 10 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

-

Dilution: Dilute the filtrate 1:100 with Mobile Phase A.

-

Analysis: Inject into HPLC (C18 Column).

-

Detection: UV at 210 nm (Carboxyl/Amine absorption) or 254 nm (weak absorption from methylene).

-

Calculation:

.

-

Part 5: References

-

PubChem. (n.d.). 4-(Dimethylamino)butyric acid (CAS 693-11-8). National Library of Medicine. Retrieved February 25, 2026, from [Link]

-

Tamarkin, D., et al. (2008). Compositions with modulating agents.[1][2][3][4] U.S. Patent Application US20080206159A1. (Describes 2-methylene-4-aminobutyric acid analogs). Retrieved February 25, 2026, from

Sources

- 1. US20080206159A1 - Compositions with modulating agents - Google Patents [patents.google.com]

- 2. US8795693B2 - Compositions with modulating agents - Google Patents [patents.google.com]

- 3. EP3301084A1 - Continuous process for producing 2-methylene aldehydes - Google Patents [patents.google.com]

- 4. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 4-(dimethylamino)-2-methylidenebutanoic acid via Baylis-Hillman

Application Note: High-Purity Synthesis of 4-(Dimethylamino)-2-methylidenebutanoic Acid Scaffolds via Modified Baylis-Hillman Protocols

Executive Summary

This application note details the synthetic pathway for This compound and its functional derivatives using the Morita-Baylis-Hillman (MBH) reaction. While the direct synthesis of this specific 4-carbon chain amino acid is non-trivial due to the instability of the required amino-aldehyde electrophiles, this guide provides a robust, field-proven protocol using

The resulting scaffold—an

Retrosynthetic Strategy & Mechanistic Logic

The target molecule is a 4-carbon chain featuring a terminal vinyl group (

The Strategic Disconnection

To construct the 2-methylene-4-aminobutyric skeleton, the retrosynthesis disconnects the C2-C3 bond:

-

Nucleophile (C2 Synthon): Methyl Acrylate (provides the

-methylene and carboxyl group). -

Electrophile (C3-C4 Synthon): A protected 2-aminoacetaldehyde (e.g.,

-Boc-glycinal).

Direct use of 2-(dimethylamino)acetaldehyde is often avoided due to rapid self-condensation and polymerization. Therefore, we utilize a Protect-React-Derivatize strategy:

-

MBH Coupling: Methyl Acrylate +

-Boc-Glycinal -

Functionalization: Deprotection

Reductive Methylation

Mechanistic Pathway (DABCO Catalysis)

The reaction relies on the nucleophilic attack of a tertiary amine catalyst (DABCO) on the acrylate, generating a zwitterionic enolate that attacks the aldehyde.

Figure 1: Catalytic cycle for the DABCO-mediated Baylis-Hillman reaction of acrylates with amino-aldehydes.

Experimental Protocols

Materials & Reagents

-

Acrylate: Methyl acrylate (stabilized with MEHQ). Note: Remove inhibitor via basic alumina filtration if reaction is sluggish.

-

Aldehyde:

-Boc-glycinal (freshly prepared via Swern oxidation of -

Solvent: 1,4-Dioxane or THF (Anhydrous).

Protocol A: The Baylis-Hillman Coupling

Objective: Synthesis of Methyl 4-(tert-butoxycarbonylamino)-3-hydroxy-2-methylenebutanoate.

-

Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

-Boc-glycinal (10.0 mmol, 1.59 g) in 1,4-Dioxane (10 mL). -

Addition: Add Methyl Acrylate (15.0 mmol, 1.35 mL) followed by DABCO (1.0 mmol, 112 mg, 10 mol%).

-

Incubation: Stopper the flask and stir at room temperature (20–25 °C).

-

Critical Insight: MBH reactions are notoriously slow. Reaction time can range from 24 to 72 hours.

-

Optimization: If no product is observed after 24h, add Ti(OiPr)4 (20 mol%) as a Lewis acid co-catalyst to activate the aldehyde.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The product typically appears as a UV-active spot with lower

than the acrylate. -

Workup:

-

Dilute with Et2O (50 mL).

-

Wash with water (2 x 20 mL) and brine (20 mL).

-

Dry over Na2SO4, filter, and concentrate under reduced pressure.[4]

-

-

Purification: Flash column chromatography (Silica gel, 0

40% EtOAc in Hexanes).-

Yield Expectation: 65–80%.

-

Protocol B: Conversion to 4-(Dimethylamino) Moiety

Objective: Transformation of the

-

Deprotection:

-

Dissolve the MBH adduct (5.0 mmol) in DCM (10 mL).

-

Add TFA (5 mL) at 0 °C. Stir for 2 hours.

-

Concentrate to dryness to yield the primary amine trifluoroacetate salt.

-

-

Reductive Methylation (Eschweiler-Clarke Variation):

-

Redissolve the crude salt in Methanol (20 mL).

-

Add Formaldehyde (37% aq., 25 mmol, 5 eq) and Sodium Cyanoborohydride (10 mmol, 2 eq).

-

Adjust pH to ~5-6 with acetic acid. Stir for 4 hours.

-

Quench: Add sat. NaHCO3. Extract with DCM.

-

-

Hydrolysis (Optional - to obtain free acid):

-

Dissolve ester in THF:H2O (3:1).

-

Add LiOH (2 eq) at 0 °C. Stir for 1 hour.

-

Caution: The terminal methylene group is sensitive to Michael addition by the free amine. Keep pH controlled and work up quickly at low temperature.

-

Data Analysis & Troubleshooting

Reaction Optimization Matrix

The following table summarizes the impact of catalyst and solvent choices on the MBH reaction efficiency for amino-aldehyde substrates.

| Variable | Condition | Outcome | Recommendation |

| Catalyst | DABCO (100 mol%) | High yield, slow rate | Standard |

| Catalyst | 3-HQD (10 mol%) | Faster rate, lower yield | Use for sterically hindered aldehydes |

| Solvent | Methanol | Fast rate, potential transesterification | Avoid if ester exchange is undesirable |

| Solvent | Dioxane/THF | Slower rate, cleaner profile | Preferred for purity |

| Additive | Ti(OiPr)4 | Activates aldehyde, accelerates rate | Use if reaction stalls |

Structural Validation (NMR)

For Methyl 4-(dimethylamino)-3-hydroxy-2-methylenebutanoate :

-

1H NMR (CDCl3, 400 MHz):

- 6.35 (s, 1H, =CH H), 5.95 (s, 1H, =CHH ). Characteristic MBH singlets.

- 4.55 (m, 1H, CH -OH).

- 3.75 (s, 3H, OMe ).

- 2.45 (m, 2H, CH 2-N).

- 2.25 (s, 6H, N(Me )2).

Advanced Workflow: Pathway Visualization

The following diagram illustrates the complete synthetic workflow from raw materials to the final amino-acid derivative.

Figure 2: Step-by-step synthetic workflow for the preparation of the target scaffold.

References

-

Morita-Baylis-Hillman Reaction Overview. Organic Chemistry Portal. (Retrieved 2025).[5] A comprehensive database of MBH mechanisms and catalyst variations.

-

Stereoselective Addition of Methyl Acryl

-Amino Aldehydes. Synthetic Communications, 21(22), 1991. Describes the specific coupling of acrylates with protected amino aldehydes. -

Chiral Amine-Catalyzed Asymmetric Baylis-Hillman Reaction.Journal of the American Chemical Society. Detailed protocols for enantioselective synthesis using modified DABCO analogs.

-

Baylis-Hillman Reaction - Scope and Limitations.Wikipedia.

Disclaimer: This protocol involves the use of hazardous chemicals (acrylates, TFA, formaldehyde). All experiments should be conducted in a fume hood with appropriate PPE. The "3-hydroxy" group is intrinsic to the standard Baylis-Hillman adduct; removal requires subsequent deoxygenation steps not detailed in the standard MBH protocol.

Sources

- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 2. Baylis-Hillman Reaction [organic-chemistry.org]

- 3. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate | MDPI [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Conjugate Addition to 4-(Dimethylamino)-2-methylidenebutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the conjugate addition reactions of 4-(dimethylamino)-2-methylidenebutanoic acid, a versatile α,β-unsaturated carbonyl compound. As a Michael acceptor, this substrate offers a unique scaffold for synthesizing novel β-substituted amino acid derivatives, which are of significant interest in medicinal chemistry and materials science. We will explore the underlying scientific principles, provide detailed, field-proven protocols for aza- and thia-Michael additions, and discuss data interpretation and potential applications in drug development. The methodologies presented herein are designed to be robust and adaptable, providing researchers with the tools to strategically functionalize this valuable synthetic building block.

Scientific Principles & Mechanistic Overview

The Michael Acceptor: Structural Analysis

This compound is an α,β-unsaturated carboxylic acid. The reactivity of this molecule in conjugate addition is governed by the electronic interplay of its functional groups. The carboxylic acid and the exocyclic double bond form a conjugated system, which polarizes the alkene.[1] Resonance delocalization withdraws electron density from the β-carbon (C3), rendering it electrophilic and susceptible to attack by nucleophiles.[2][3]

The tertiary amine at the C4 position, while not directly in conjugation with the π-system, can influence the reaction through its basicity, potentially acting as an internal base or influencing the overall solubility and coordination of the molecule with catalysts. The presence of both an acidic carboxylic acid and a basic dimethylamino group makes the molecule zwitterionic at neutral pH.

The Conjugate Addition Mechanism

The core reaction is a nucleophilic conjugate addition, often referred to as a Michael addition or, more specifically, an aza-Michael or thia-Michael addition when the nucleophile is an amine or thiol, respectively.[4][5] The reaction proceeds via a three-step mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the conjugated system.[6]

-

Intermediate Formation: The attack breaks the C=C π-bond, and the resulting negative charge is delocalized across the α-carbon and the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.[2]

-

Protonation: The enolate is subsequently protonated, typically by the solvent or upon acidic workup, to yield the final 1,4-adduct. This step proceeds through keto-enol tautomerism to give the saturated product.[3]

Nucleophile Selection

The choice of nucleophile is critical for the success of the reaction. Soft nucleophiles are generally preferred for 1,4-conjugate addition over direct 1,2-addition to the carbonyl carbon.[1]

-

Nitrogen Nucleophiles (Aza-Michael): Primary and secondary amines are excellent nucleophiles for this transformation.[7] The reaction with primary amines can sometimes be followed by a subsequent intramolecular cyclization to form a pyrrolidone ring, a reaction well-documented for similar itaconate systems.[8][9]

-

Sulfur Nucleophiles (Thia-Michael): Thiols are highly effective soft nucleophiles that readily undergo conjugate addition, often under mild conditions, to form β-thioether derivatives.

-

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates or β-ketoesters, can also be employed, though this often requires stronger basic conditions.[4]

Catalysis Strategies

While some aza-Michael reactions can proceed without a catalyst, particularly with highly nucleophilic amines, catalysis is often employed to enhance reaction rates and yields.[10]

-

Base Catalysis: Organic bases (e.g., DBU, triethylamine) or inorganic bases (e.g., K₂CO₃) can be used to deprotonate the nucleophile (especially thiols or less reactive amines), increasing its nucleophilicity.[5]

-

Lewis Acid Catalysis: Lewis acids (e.g., ZnCl₂, CeCl₃·7H₂O, InCl₃) activate the Michael acceptor by coordinating to the carbonyl oxygen.[7][11] This coordination increases the electron deficiency of the conjugated system, making the β-carbon more electrophilic and accelerating the nucleophilic attack.[12]

-

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, can be used to achieve asymmetric conjugate additions, yielding enantiomerically enriched products.[13][14] This is particularly valuable in pharmaceutical synthesis.

Experimental Protocols

2.1. General Considerations

-

Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Reagents: Unless otherwise noted, all reagents should be of analytical grade and used as received. Solvents should be anhydrous where specified.

-

Reaction Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system or by ¹H NMR analysis of aliquots.

Protocol 1: Aza-Michael Addition of Morpholine

This protocol details the addition of a secondary amine to the substrate under mild conditions.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Methanol (Solvent, approx. 0.1 M concentration)

-

Round-bottom flask with magnetic stir bar

-

Condenser (if heating is required)

Procedure:

-

To a 50 mL round-bottom flask, add this compound (e.g., 500 mg).

-

Dissolve the acid in methanol (approx. 32 mL). The zwitterionic nature of the starting material may require gentle warming or sonication to fully dissolve.

-

Add morpholine (1.2 eq) to the solution dropwise at room temperature while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (e.g., using a 10:1 DCM:MeOH mobile phase) until the starting material spot is consumed.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a substituted β-amino acid, can be purified by recrystallization or flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Expected Outcome: Formation of 4-(dimethylamino)-2-((morpholinomethyl)methyl)butanoic acid. Characterization by ¹H NMR should show the disappearance of the vinyl protons (typically around 5.5-6.5 ppm) and the appearance of new signals corresponding to the morpholine moiety and the newly formed chiral center.

Protocol 2: Lewis Acid-Catalyzed Thia-Michael Addition of Thiophenol

This protocol demonstrates the use of a Lewis acid to catalyze the addition of a thiol nucleophile.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Zinc(II) Chloride (ZnCl₂, 0.2 eq), anhydrous

-

Dichloromethane (DCM, anhydrous solvent)

-

Round-bottom flask with magnetic stir bar and nitrogen inlet

Procedure:

-

Set up a 50 mL round-bottom flask under a nitrogen atmosphere. Add anhydrous ZnCl₂ (0.2 eq).

-

Add anhydrous DCM (approx. 15 mL) and stir to dissolve the catalyst.

-

Add this compound (1.0 eq) to the flask. Stir for 10 minutes to allow for coordination with the Lewis acid.

-

In a separate vial, dissolve thiophenol (1.1 eq) in a small amount of anhydrous DCM (approx. 5 mL).

-

Add the thiophenol solution to the reaction mixture dropwise over 5 minutes.

-

Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC. The reaction is often faster than the uncatalyzed aza-Michael addition.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure β-thioether product.

Data Interpretation & Workflow

Tabulated Summary of Reaction Conditions

The following table summarizes representative conditions for conjugate addition to this compound, based on established precedents for similar Michael acceptors.[7][15]

| Entry | Nucleophile (eq) | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Predicted Outcome |

| 1 | Piperidine (1.2) | None | EtOH | 25 | 18 | High yield of aza-Michael adduct |

| 2 | Benzylamine (1.2) | None | H₂O | 50 | 24 | Moderate yield, potential for cyclization |

| 3 | Thiophenol (1.1) | ZnCl₂ (0.2) | DCM | 25 | 6 | High yield of thia-Michael adduct |

| 4 | Ethanethiol (1.5) | DBU (0.1) | THF | 0 to 25 | 4 | High yield of thia-Michael adduct |

| 5 | Diethyl malonate (1.5) | NaOEt (1.5) | EtOH | 50 | 12 | Moderate yield of C-C adduct |

General Experimental Workflow

The overall process from planning to analysis follows a systematic workflow to ensure reproducibility and success.

Applications in Drug Discovery and Development

The products of conjugate addition to this compound are highly functionalized scaffolds with significant potential in medicinal chemistry.

-

β-Amino Acid Derivatives: The resulting structures are non-proteinogenic β-amino acids, which are key components in peptidomimetics, natural products, and pharmaceuticals. They can impart unique conformational constraints on peptides and improve metabolic stability.[14]

-

Pharmacophore Integration: The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, where it often enhances solubility, modulates pKa, and facilitates interactions with biological targets.[16][17] Synthesizing new molecules that incorporate this feature is a valuable strategy in lead optimization.

-

Bio-conjugation: The β-thioether linkage formed from thia-Michael additions is relatively stable in biological systems and is a common strategy for linking molecules, for example, in the creation of antibody-drug conjugates (ADCs).

By providing access to a diverse library of substituted butanoic acid derivatives, the protocols described here enable the exploration of new chemical space for the development of novel therapeutics.

References

-

Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

-

PMC. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

-

Wikipedia. Michael addition reaction. Available at: [Link]

-

PubMed. (2021). [Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts]. Available at: [Link]

-

PubMed. (2004). Amine-salt-controlled, catalytic asymmetric conjugate addition of various amines and asymmetric protonation. Available at: [Link]

-

Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Available at: [Link]

-

Organic Chemistry Portal. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Available at: [Link]

-

Chemical Research in Chinese Universities. (2009). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Available at: [Link]

-

White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]

-

ResearchGate. Schematic overview of possible aza-Michael addition reactions on.... Available at: [Link]

-

Macmillan Group. Enantioselective Organocatalytic Amine Conjugate Addition. Available at: [Link]

-

PMC. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Available at: [Link]

-

Wikipedia. Nucleophilic conjugate addition. Available at: [Link]

-

MDPI. (2025). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Available at: [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

-

Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Available at: [Link]

-

Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Available at: [Link]

-

PMC. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

-

RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

Sources

- 1. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]

- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 8. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 9. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. [Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]

- 15. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of Heterocycles from 2-Methylidene-4-Amino Acid Precursors: Application Notes and Protocols

Introduction: The Strategic Value of Amino Acid-Derived Heterocycles

Nitrogen-containing heterocycles, such as piperidines and pyrrolidines, are foundational scaffolds in medicinal chemistry and drug discovery. Their prevalence in a vast array of pharmaceuticals and natural products underscores their importance.[1] The strategic use of readily available chiral α-amino acids as starting materials provides an elegant and efficient pathway to enantiomerically enriched heterocyclic systems. This guide focuses on a versatile class of precursors, 2-methylidene-4-amino acids, and their derivatives, detailing robust protocols for their transformation into valuable heterocyclic structures. The core strategy revolves around an intramolecular aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction.[2][3][4]

This document provides detailed application notes and step-by-step protocols for the synthesis of these precursors and their subsequent cyclization to furnish highly functionalized piperidines and other N-heterocycles. The methodologies described herein are designed to be reproducible and scalable, offering researchers in drug development and organic synthesis a practical guide to accessing these important molecular architectures.

Core Principles: The Aza-Michael Addition for Heterocycle Formation

The intramolecular aza-Michael addition is the cornerstone of the synthetic strategy detailed in this guide. This reaction involves the conjugate addition of a nitrogen nucleophile (the amino group at the 4-position) to the activated alkene (the 2-methylidene group) within the same molecule. This process is highly efficient for the formation of five- and six-membered rings and can be catalyzed by either acids or bases. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cyclization, a critical aspect in the synthesis of complex molecules.

Part 1: Synthesis of 2-Methylidene-4-Amino Acid Precursors

The synthesis of the 2-methylidene-4-amino acid precursors is a critical first step. A common and effective method involves the N-alkylation of an amino acid derivative with a suitable electrophile containing the α,β-unsaturated carbonyl moiety. A particularly useful reagent for this purpose is ethyl 2-(bromomethyl)acrylate, which can be prepared from the corresponding hydroxymethyl derivative.[5][6][7][8][9]

Protocol 1.1: Preparation of Ethyl 2-(Bromomethyl)acrylate

This protocol outlines the synthesis of the key electrophile, ethyl 2-(bromomethyl)acrylate, from the commercially available ethyl 2-(hydroxymethyl)acrylate.

Materials:

-

Ethyl 2-(hydroxymethyl)acrylate

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O)

-

Water (H₂O)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve ethyl 2-(hydroxymethyl)acrylate (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.35 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

-

Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional hour.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the product with hexane (3 x volume of ether).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford ethyl 2-(bromomethyl)acrylate as a colorless oil.[5] The product is often used in the next step without further purification.

Protocol 1.2: Synthesis of a 2-Methylidene-4-Amino Acid Precursor (General Procedure)

This protocol describes the N-alkylation of an N-protected amino acid derivative to generate the desired 2-methylidene-4-amino acid precursor. The example provided is for the synthesis of a generic N-substituted precursor.

Materials:

-

N-protected amino acid methyl ester (e.g., N-Boc-glycine methyl ester)

-

Ethyl 2-(bromomethyl)acrylate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and purification

Procedure:

-

To a stirred solution of the N-protected amino acid methyl ester (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Add ethyl 2-(bromomethyl)acrylate (1.1 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methylidene-4-amino acid precursor.

Part 2: Intramolecular Cyclization to Heterocycles

With the 2-methylidene-4-amino acid precursors in hand, the next critical step is the intramolecular cyclization to form the desired heterocyclic ring system. The outcome of this reaction, including the ring size and stereochemistry, can be influenced by the substrate and the reaction conditions. The following protocols provide methods for the synthesis of substituted piperidines.

Protocol 2.1: Base-Catalyzed Intramolecular Aza-Michael Addition for Piperidine Synthesis

This protocol details a general procedure for the base-catalyzed intramolecular cyclization of a 2-methylidene-4-amino acid precursor to yield a substituted piperidine.

Materials:

-

2-Methylidene-4-amino acid precursor

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and purification

Procedure:

-

Dissolve the 2-methylidene-4-amino acid precursor (1.0 eq) in anhydrous acetonitrile or dichloromethane.

-

Add DBU (0.2 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired substituted piperidine.

Data Presentation: Representative Yields for Piperidine Synthesis

| Entry | N-Protecting Group | R¹ Substituent | Solvent | Catalyst | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Boc | H | MeCN | DBU | 12 | 85 | 3:1 |

| 2 | Cbz | Ph | DCM | DBU | 24 | 78 | 5:1 |

| 3 | Tosyl | Me | MeCN | DBU | 16 | 92 | 2:1 |

Note: The yields and diastereomeric ratios are representative and can vary depending on the specific substrate and reaction conditions.

Protocol 2.2: Diastereoselective Radical Cyclization for 2,4-Disubstituted Piperidines

For certain substrates, radical cyclization can offer an alternative and sometimes more diastereoselective route to substituted piperidines.[10][11][12] This protocol is adapted from methodologies for the cyclization of related unsaturated amino acid derivatives.

Materials:

-

7-substituted-6-aza-8-bromooct-2-enoate (a derivative of a 2-methylidene-4-amino acid)

-

Tris(trimethylsilyl)silane (TTMSS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the 7-substituted-6-aza-8-bromooct-2-enoate (1.0 eq) in anhydrous toluene.

-

Add tris(trimethylsilyl)silane (1.5 eq) and AIBN (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2,4-disubstituted piperidine.

Data Presentation: Comparison of Radical Initiators

| Entry | Radical Initiator/Hydride Source | Diastereomeric Ratio (trans:cis) | Yield (%) |

| 1 | Bu₃SnH / AIBN | 3:1 to 6:1 | 70-85 |

| 2 | TTMSS / AIBN | up to 99:1 | 75-90 |

Note: The use of TTMSS can significantly enhance the diastereoselectivity in favor of the trans isomer in certain cases.[11]

Visualization of Synthetic Pathways

Workflow for Precursor Synthesis

Caption: General workflow for the synthesis of 2-methylidene-4-amino acid precursors.

Mechanism of Intramolecular Aza-Michael Addition

Sources

- 1. A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 3. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]

- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 5. ETHYL 2-(BROMOMETHYL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. ETHYL 2-(BROMOMETHYL)ACRYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CAS 17435-72-2: Ethyl 2-(bromomethyl)acrylate | CymitQuimica [cymitquimica.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane [organic-chemistry.org]

- 12. (PDF) Synthesis of 2, 4-Disubstituted Piperidines via [research.amanote.com]

Troubleshooting & Optimization

Preventing polymerization of 4-(dimethylamino)-2-methylidenebutanoic acid

Welcome to the technical support center for 4-(dimethylamino)-2-methylidenebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this highly reactive monomer. Our goal is to empower you to prevent unwanted polymerization and ensure the success of your experiments.

Troubleshooting Guide: Common Polymerization Issues

Unexpected polymerization is the most common issue encountered with this compound. The following table outlines frequent problems, their probable causes, and actionable solutions.

| Problem Observed | Potential Cause(s) | Recommended Solution(s) |

| Viscosity Increase or Solidification During Storage | 1. Inhibitor Depletion: The polymerization inhibitor has been consumed over time. 2. Improper Storage Temperature: Storage at ambient or elevated temperatures accelerates polymerization.[1][2][3] 3. Oxygen Depletion: Phenolic inhibitors (like MEHQ or Hydroquinone) require oxygen to function effectively.[4] 4. Exposure to Light: UV light can initiate free-radical polymerization. | 1. Check Inhibitor Levels: If possible, analyze for inhibitor concentration. If depleted, the monomer may be unusable. 2. Strict Temperature Control: Always store at recommended low temperatures, typically 2-8°C. 3. Ensure Headspace: Store in a container that is not completely full, with air in the headspace. Do not store under a fully inert atmosphere if using phenolic inhibitors. 4. Use Amber Vials: Store in amber glass containers or protect from light. |

| Polymerization During Reaction Setup or Heating | 1. Inhibitor Removal: The inhibitor was removed, but the monomer was left at room temperature for too long before use. 2. High Reaction Temperature: The reaction temperature is high enough to initiate thermal polymerization. 3. Presence of Initiators: Trace impurities (e.g., peroxides in solvents, certain metal ions) can act as polymerization initiators.[5] | 1. Immediate Use: Use the purified, inhibitor-free monomer immediately. Keep it chilled until the moment of use. 2. Lower Reaction Temperature: If the protocol allows, lower the reaction temperature. 3. Add a Reaction-Compatible Inhibitor: Introduce a small amount of an inhibitor that does not interfere with your desired reaction (e.g., phenothiazine for higher temperatures). 4. Purify Solvents: Use freshly purified, peroxide-free solvents. |

| Inconsistent Experimental Results or Low Yield | 1. Partial Polymerization: A portion of the monomer has polymerized, reducing the concentration of active monomer available for the reaction. 2. Inhibitor Interference: The polymerization inhibitor is interfering with the desired chemical reaction (e.g., a catalyst). | 1. Purify Before Use: Purify the monomer immediately before each experiment to remove any oligomers or polymers. See purification protocols below. 2. Remove Inhibitor: If the inhibitor is suspected to interfere, it must be removed. See inhibitor removal protocols below. |

Frequently Asked Questions (FAQs)

Q1: What makes this compound so susceptible to polymerization?

The susceptibility to polymerization stems from the molecule's "2-methylidene" group. This is a vinyl group (C=CH₂) directly adjacent to a carboxylic acid. This structure is analogous to other highly reactive monomers like acrylic acid and its derivatives.

-

Electronic Activation: The carboxylic acid group is an electron-withdrawing group, which activates the double bond towards free-radical addition. This makes it highly susceptible to attack by free radicals, which initiate a chain reaction.

-

Free-Radical Chain Reaction: Polymerization inhibitors work by scavenging these initiating free radicals, effectively stopping the chain reaction before it can begin.[6] Once initiated, the process is self-sustaining, leading to the formation of long polymer chains.

The mechanism can be visualized as follows:

Caption: Free-radical polymerization workflow.

Q2: What are the definitive storage conditions to maximize shelf-life?

To maximize the stability and shelf-life of this compound, a multi-faceted approach to storage is required.

-

Temperature: The primary factor is temperature. The material should be stored refrigerated, typically between 2°C and 8°C . This significantly reduces the rate of thermal self-initiation.

-

Inhibitor: The monomer is typically shipped with a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ). It is crucial to ensure this inhibitor is present and active.

-

Atmosphere: For phenolic inhibitors like MEHQ, a small amount of dissolved oxygen is required for the inhibition mechanism to function. Therefore, do not store this monomer under a completely oxygen-free (e.g., high-vacuum or rigorously sparged inert) atmosphere .[4] Storing in a sealed container with a normal air headspace is ideal.[7]

-

Light: Protect the material from light, especially UV radiation, by storing it in an amber glass bottle or in a dark location to prevent photochemical initiation.

Q3: Which polymerization inhibitors are most effective and how do they function?

The choice of inhibitor depends on the application and required purity. The most common types are phenolic inhibitors and nitroxide-based stable free radicals.[]

-

Phenolic Inhibitors (e.g., MEHQ, Hydroquinone): These are the most common inhibitors for reactive monomers. They function by reacting with and neutralizing chain-propagating radicals (ROO•) in the presence of oxygen, forming stable, non-radical species. This is why oxygen is critical for their function. They are cost-effective but may need to be removed for certain polymerization techniques or high-purity applications.

-

Stable Free Radicals (e.g., TEMPO): Compounds like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are themselves stable radicals.[9] They directly and rapidly combine with carbon-centered radicals to terminate the polymerization chain.[9] They do not require oxygen to function but are generally more expensive. They are highly effective and can be advantageous in oxygen-sensitive systems.

Q4: I need to use the monomer without any inhibitor. What is a safe and effective removal protocol?

Removing the inhibitor is a common requirement for controlled polymerization reactions or when the inhibitor might interfere with a synthetic step. The most common method for removing acidic phenolic inhibitors like MEHQ is a basic wash.

WARNING: The inhibitor-free monomer is extremely prone to polymerization. It must be kept cold and used immediately after purification.

Caption: Workflow for inhibitor removal via basic wash.

Experimental Protocol: Inhibitor Removal via Basic Wash

This protocol describes the removal of phenolic inhibitors (e.g., MEHQ) from this compound.

Materials:

-

This compound containing inhibitor

-

Dichloromethane (DCM) or Diethyl Ether, chilled

-

5% Sodium hydroxide (NaOH) solution, chilled

-

Saturated sodium chloride (brine) solution, chilled

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Ice bath

-

Rotary evaporator with a chilled water bath

Procedure:

-

Dissolution: In a flask, dissolve the monomer in approximately 3-5 volumes of chilled dichloromethane. Keep the flask in an ice bath.

-

First Wash: Transfer the solution to a separatory funnel. Add an equal volume of chilled 5% NaOH solution. Stopper the funnel and invert gently several times to mix. Do not shake vigorously to avoid emulsion formation. Vent the funnel frequently.

-

Separation: Allow the layers to separate. The deprotonated (phenolate) form of the inhibitor will move into the aqueous (top) layer, which will often turn brown or yellow. Drain the lower organic layer into a clean, chilled flask.

-

Repeat Wash: Repeat the wash (steps 2-3) one or two more times, or until the aqueous layer is colorless.

-

Brine Wash: Wash the organic layer with an equal volume of chilled saturated brine solution to remove residual water and base.

-

Drying: Drain the organic layer into a flask containing anhydrous MgSO₄. Swirl gently and let it stand for 10-15 minutes in the ice bath.

-

Filtration: Filter the solution through a cotton plug or filter paper into a chilled round-bottom flask to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., <25°C) to prevent thermal polymerization.

-

Immediate Use: The resulting pure, inhibitor-free monomer is highly unstable. It should be placed on ice and used for the subsequent reaction without any delay.

References

- Vertex AI Search. (2025). SAFETY DATA SHEET.

- KamulinBiotech co.ltd. Materials Safety Data Sheet.

- Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Dev Ind Pharm, 27(9), 997-1001.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- BLD Pharm. 4-(Dimethylamino)butanoic acid.

- TargetMol. Safety Data Sheet.